molecular formula C9H8BrNO2 B12877131 2-(Bromomethyl)-4-methoxybenzo[d]oxazole

2-(Bromomethyl)-4-methoxybenzo[d]oxazole

Cat. No.: B12877131
M. Wt: 242.07 g/mol
InChI Key: NZAQQQVWULGZPZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2 It is a derivative of benzoxazole, featuring a bromomethyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxyphenol with a suitable amine, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the bromination of a suitable precursor, followed by cyclization and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions typically involve solvents like DMF or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(aminomethyl)-4-methoxybenzo[d]oxazole, while oxidation can produce this compound N-oxide .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-(bromomethyl)-4-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3

InChI Key

NZAQQQVWULGZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)CBr

Origin of Product

United States

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